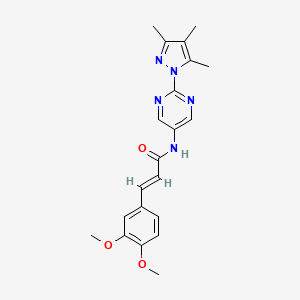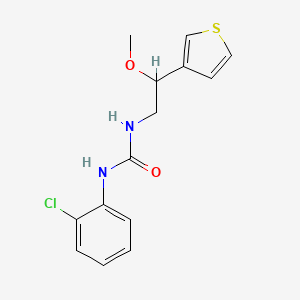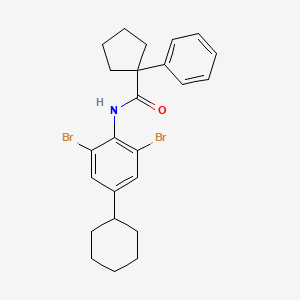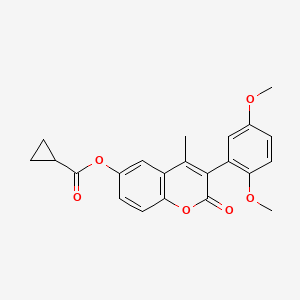
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a 2,5-dimethoxyphenyl group (an aromatic ring with two methoxy functional groups), and a cyclopropanecarboxylate group (a cyclopropane ring attached to a carboxylate group). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene ring system is aromatic and planar, while the cyclopropane ring is non-aromatic and would add some three-dimensionality to the molecule . The presence of the methoxy groups could also influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions, while the ester could undergo hydrolysis or transesterification . The cyclopropane ring is strained and could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylate group could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the specific arrangement of its atoms .Applications De Recherche Scientifique
Chemical Synthesis
One application of compounds similar to 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is in chemical synthesis. For example, Yavari, Nasiri, and Djahaniani (2003) explored the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates, leading to the formation of stable phosphorus ylides and chromene derivatives in some cases. This process demonstrates the potential for synthesizing complex organic compounds, possibly including derivatives of the chemical (Yavari, Nasiri, & Djahaniani, 2003).
Biological Evaluation and Enzyme Inhibition
The study by Boztaş et al. (2019) on bromophenol derivatives with cyclopropyl moiety, including compounds structurally related to this compound, demonstrated their effectiveness as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Crown Ether Derivatives and Complexation Studies
The research by Gündüz et al. (2006) involved synthesizing various crown ether derivatives of chromenones, including compounds similar to the chemical . These crown ethers were studied for their complexation with sodium and potassium ions, demonstrating potential applications in ion-selective processes (Gündüz et al., 2006).
Structural Analysis
Watson et al. (1991) conducted a structural analysis of flavone hymenoxin, a compound structurally similar to this compound. This research provides insights into the molecular configuration and potential interactions of similar compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Orientations Futures
The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could explore the synthesis, properties, and potential applications of this compound in more detail. For example, it could be interesting to investigate whether this compound has any biological activity, given the known activities of other chromene derivatives .
Propriétés
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-12-16-11-15(27-21(23)13-4-5-13)7-9-19(16)28-22(24)20(12)17-10-14(25-2)6-8-18(17)26-3/h6-11,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQRWWBVXUEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CC3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)
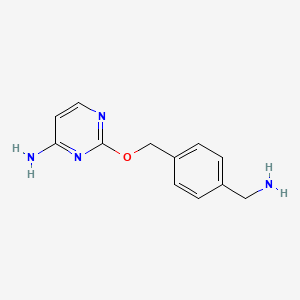
![N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2864055.png)
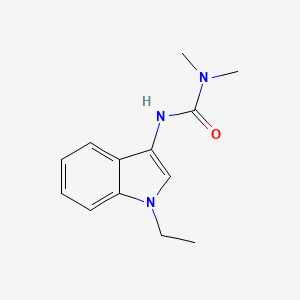
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)
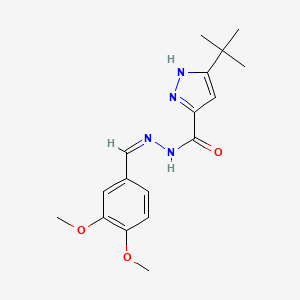
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
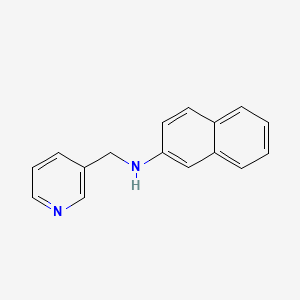
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2864065.png)
